5,6-Dihydroxyflavone
Overview
Description
5,6-Dihydroxyflavone is a type of flavone, a class of flavonoids . Flavonoids are known for their various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Synthesis Analysis
The synthesis of 5,6-Dihydroxyflavone has been carried out via several stages, including 2:6-dihydroxyacetophenone, 2-hydroxy-6-methoxyacetophenone, 2:5-dihydroxy-6-methoxyacetophenone, 2-hydroxy-5:6-dimethoxyacetophenone, 2-benzoyloxy-5:6-di-methoxyacetophenone, and 2-hydroxy-5:6-dimethoxydibenzoylmethane .Molecular Structure Analysis
The molecular formula of 5,6-Dihydroxyflavone is C15H10O4 . The InChIKey is AGZAGADSYIYYCT-UHFFFAOYSA-N . The molecular weight is 254.24 g/mol .Chemical Reactions Analysis
5,6-Dihydroxyflavone has been found to be involved in various chemical reactions. For instance, it has been shown to be oxidized by several P450 enzymes and human liver microsomes .Physical And Chemical Properties Analysis
5,6-Dihydroxyflavone has a molecular weight of 254.24 g/mol . Its exact mass and monoisotopic mass are 254.05790880 g/mol . It has a topological polar surface area of 66.8 Ų .Scientific Research Applications
1. Nanocarrier Design in Biomedical Applications
- Application Summary: Flavones such as 5,6,7-trihydroxyflavone (baicalein) are used in the design of nanocarriers to improve the bioavailability of molecules with pharmacological potential . The physicochemical properties of nanocarriers and the possible mechanisms of covalent and non-covalent interaction between nanoparticles (NPs) and drugs are essential for this design .
- Methods of Application: The inclusion of poly (lactic-co-glycolic acid)] (PLGA) in both liposome and NP processing increases the size and entrapment efficiency .
- Results/Outcomes: The parameters of characterization of some NPs of these flavones, such as size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and % release/time, utilized in biomedical applications were analyzed .
2. Traditional Chinese Medicine
- Application Summary: Baicalin (7-D-glucuronic acid-5,6-dihydroxyflavone) is a natural flavonoid extracted from the roots of Scutellaria baicalensis, a plant used in traditional Chinese medicine . It has various pharmacological activities, such as antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic ones .
- Methods of Application: The most effective methods for its extraction and detection are being developed. Liquid chromatography alone or together with mass spectrometry is the most commonly used method for the determination of baicalin .
- Results/Outcomes: Recently, new electrochemical methods have been established, e.g., biosensors with fluorescence, which have better detection limits, sensitivity, and selectivity .
3. Nanomedicine
- Application Summary: Flavones such as 7,8-dihydroxyflavone (tropoflavin), 5,6,7-trihydroxyflavone (baicalein), and 4′,5,7-trihydroxyflavone (apigenin) are used in nanomedicine . They are important for their presence in natural products and for their pharmacological applications .
- Methods of Application: The inclusion of poly (lactic-co-glycolic acid)] (PLGA) in both liposome and nanoparticle processing increases the size and entrapment efficiency .
- Results/Outcomes: The parameters of characterization of some nanoparticles of these flavones, such as size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and % release/time, utilized in biomedical applications were analyzed .
4. Cancer Treatment
- Methods of Application: Nanomaterials of noble metals with unique size, shape, and composition are used to improve the functionality of chrysin in personalized cancer nanomedicine .
- Results/Outcomes: The use of nanomaterials has improved the solubility and bioavailability of chrysin, making it a more effective treatment for various types of cancer .
5. Organic Nanoparticles
- Methods of Application: The inclusion of poly (lactic-co-glycolic acid)] (PLGA) in both liposome and nanoparticle processing increases the size and entrapment efficiency .
- Results/Outcomes: The parameters of characterization of some nanoparticles of these flavones, such as size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and % release/time, utilized in biomedical applications were analyzed .
6. Personalized Cancer Nanomedicine
- Methods of Application: Nanomaterials of noble metals with unique size, shape, and composition are used to improve the functionality of chrysin in personalized cancer nanomedicine .
- Results/Outcomes: The use of nanomaterials has improved the solubility and bioavailability of chrysin, making it a more effective treatment for various types of cancer .
Safety And Hazards
properties
IUPAC Name |
5,6-dihydroxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZAGADSYIYYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559248 | |
Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxyflavone | |
CAS RN |
6665-66-3 | |
Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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